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molecular formula C8H10O2 B130011 2,3-Dimethylhydroquinone CAS No. 608-43-5

2,3-Dimethylhydroquinone

Cat. No. B130011
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
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Patent
US06303801B1

Procedure details

Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.108 g of methylhydroquinone, 3.573 g of methanol and 0.2 mg of sodium methylate. The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 16 MPa. After 4 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of methylhydroquinone was 86% by mole, the selectivity of dimethylhydroquinone was 38% by mole, the selectivity of trimethylhydroquinone was 37% by mole and no tetramethylhydroquinone was produced. As byproducts, methyl ethers of monomethylhydroquinone, dimethylhydroquinone and trimethylhydroquinone, represented by the formulae shown above, were formed with a selectivity of 6%, 4% and 3%, respectively.
Quantity
0.108 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.2 mg
Type
reactant
Reaction Step One
Quantity
3.573 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=C(O)C=CC=1O.C[O-].[Na+].CC1C(C)=C(C=CC=1O)O.[CH3:23][C:24]1[C:25]([OH:33])=[C:26]([CH3:32])[C:27]([CH3:31])=[C:28]([CH:30]=1)[OH:29]>CO>[CH3:23][C:24]1[C:25]([OH:33])=[C:26]([CH3:32])[C:27]([CH3:31])=[C:28]([OH:29])[C:30]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.108 g
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Name
sodium methylate
Quantity
0.2 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.573 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(O)C=CC1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a manometer)
CUSTOM
Type
CUSTOM
Details
up to 350° C.
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was quickly cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1O)C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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